molecular formula C13H12N2O2 B064517 2-(4-Methylphenoxy)nicotinamide CAS No. 175135-81-6

2-(4-Methylphenoxy)nicotinamide

Cat. No.: B064517
CAS No.: 175135-81-6
M. Wt: 228.25 g/mol
InChI Key: UDPIXPRXGOYJKB-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)nicotinamide is an organic compound with the molecular formula C13H12N2O2. It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 4-methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)nicotinamide typically involves the reaction of 4-methylphenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylphenol attacks the carbonyl carbon of nicotinoyl chloride, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)nicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. As a nicotinamide derivative, it may influence cellular processes such as DNA repair, energy metabolism, and signal transduction. The phenoxy group could also contribute to its biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)nicotinamide
  • 2-(4-Chlorophenoxy)nicotinamide
  • 2-(4-Bromophenoxy)nicotinamide

Uniqueness

2-(4-Methylphenoxy)nicotinamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical and biological properties. This substitution can affect its reactivity, solubility, and interaction with biological targets, making it distinct from other nicotinamide derivatives .

Properties

IUPAC Name

2-(4-methylphenoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPIXPRXGOYJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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